molecular formula C19H17Cl2N3O3S B2445062 (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 301174-92-5

(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one

Cat. No. B2445062
M. Wt: 438.32
InChI Key: LUBDRLIYPQFDCJ-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H17Cl2N3O3S and its molecular weight is 438.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The derivatives of 5-substituted-2,4-thiazolidinedione, including compounds with 3,4-dimethoxybenzylidene groups, have been studied for their broad spectrum of biological activities. These compounds are synthesized via direct acylation and their structures are confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).

Biological Activity and Pharmacological Potential

  • Anticonvulsant and CNS Depressant Activities : Novel thiazolidin-4-one derivatives have been designed and synthesized with evaluation of their central nervous system (CNS) depressant and anticonvulsant activities. These compounds demonstrated good CNS depressant activity and protection in seizure tests, indicating potential in neurological applications (Nikalje et al., 2015).

  • Antimicrobial Properties : Some thiazolidine-2,4-dione derivatives have shown significant antimicrobial activities against pathogenic strains of bacteria and fungi. These compounds display better inhibitory activities than some reference drugs, especially against Gram-positive bacteria and Candida albicans (Stana et al., 2014).

  • Anticancer Applications : Research on 4-thiazolidinone derivatives has highlighted their potential as anticancer agents. A novel series of these compounds showed promising in vitro anticancer potentials, with certain derivatives identified as particularly active against cancer cells (Deep et al., 2016).

  • Photodynamic Therapy for Cancer : The new zinc phthalocyanine derivatives substituted with thiazolidin-4-one groups have been synthesized and characterized for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).

Material Science and Corrosion Inhibition

  • Thiazolidin-4-one derivatives have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have shown significant inhibition properties, suggesting their utility in material science and industrial applications (El aoufir et al., 2020).

properties

IUPAC Name

(2Z)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S/c1-26-14-7-6-11(8-15(14)27-2)10-22-24-19-23-18(25)16(28-19)9-12-4-3-5-13(20)17(12)21/h3-8,10,16H,9H2,1-2H3,(H,23,24,25)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBDRLIYPQFDCJ-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one

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